3,5-Dibromocyclopentene

Stereochemical assignment Dipole moment Configurational analysis

Researchers requiring stereochemically defined 3,5-disubstituted cyclopentene building blocks face reproducibility issues when isomer mixtures are substituted. cis-3,5-Dibromocyclopentene (CAS 1890-04-6), a crystalline solid (mp 45 °C), provides validated stereochemistry for reproducible synthesis. • Higher combined yield and enriched diethylcyclopentene fraction vs. trans isomer in Grignard reactions (EtMgBr, ether, RT, 18-20 h). • Direct LiAlH₄ reduction yields 4-bromocyclopentene with ~4-fold slower solvolysis vs. cyclopentyl bromide. • Generates fully equilibrated cyclopentadienyl anion (20% radiolabel per carbon) for metallocene precursors.

Molecular Formula C5H6Br2
Molecular Weight 225.91 g/mol
CAS No. 1890-04-6
Cat. No. B15205567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromocyclopentene
CAS1890-04-6
Molecular FormulaC5H6Br2
Molecular Weight225.91 g/mol
Structural Identifiers
SMILESC1C(C=CC1Br)Br
InChIInChI=1S/C5H6Br2/c6-4-1-2-5(7)3-4/h1-2,4-5H,3H2
InChIKeyAKAJVSSDORNOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromocyclopentene (CAS 1890-04-6) – Structural Identity and Procurement Baseline for Stereodefined Cyclopentene Dibromides


3,5-Dibromocyclopentene (CAS 1890-04-6) is a dibrominated cyclopentene derivative with the molecular formula C₅H₆Br₂ and a molecular weight of 225.909 g·mol⁻¹ [1]. The compound exists as cis and trans stereoisomers; the crystalline solid melting at 45 °C, historically designated as dibromide A, has been rigorously established as cis-3,5-dibromocyclopentene through dipole moment measurements and chemical correlation studies [2][3]. It belongs to the class of allylic dibromides that serve as difunctional synthetic intermediates, with both bromine atoms positioned at the 3- and 5-positions of the cyclopentene ring in a 1,4-relationship relative to the double bond.

Why Generic Substitution Among Cyclopentene Dibromide Isomers Fails in Stereocontrolled Synthesis Requiring 3,5-Dibromocyclopentene


Among the isomeric dibromides derived from cyclopentadiene bromination, the stereochemical identity and substitution pattern of the dibromide dictate downstream reactivity, product distribution, and physical handling characteristics. The cis-3,5-isomer (m.p. 45 °C) is a crystalline solid at room temperature, whereas the trans-3,5-isomer is a liquid (b.p. 53–54 °C at 2 mm) and the 3,4-isomer is a low-melting solid (m.p. 15 °C) [1][2]. This physical state difference directly impacts isolation purity and storage stability. Critically, in Grignard reactions with ethylmagnesium bromide, the cis-3,5-dibromocyclopentene yields a higher combined yield and a larger proportion of the diethylcyclopentene fraction than its trans counterpart [3]. In nucleophilic displacement reactions with dimethylamine, cis- and trans-3,5-dibromocyclopentenes proceed with different extents of allylic rearrangement, producing constitutionally distinct amine products [4]. Substituting a 3,4-dibromocyclopentene, a 1,2-dibromocyclopentane, or even the trans-3,5-isomer without verifying configurational identity will produce a different product slate, compromising synthetic reproducibility and yield.

Quantitative Differentiation Evidence for 3,5-Dibromocyclopentene (cis Isomer) Versus Closest Analogs


Dipole Moment Assignment Confirms cis-3,5 Configuration: 3.40 D Observed Versus 0.79 D Calculated for trans

The cis configuration of crystalline 3,5-dibromocyclopentene (m.p. 45 °C) was unequivocally established by dipole moment measurement in dioxane solution. The observed dipole moment of 3.40 D closely matches the value calculated for the cis configuration (3.68 D) and is far from the value calculated for the trans configuration (0.79 D) [1]. In contrast, 3,4-dibromocyclopentene (m.p. 15 °C) exhibits an observed dipole moment of 1.37 D, consistent with a trans ring-substitution pattern [1]. This 3.40 D versus 0.79 D differential represents a >4-fold magnitude difference and provides an unambiguous physical method to distinguish the cis-3,5-isomer from its trans stereoisomer and from the regioisomeric 3,4-dibromide.

Stereochemical assignment Dipole moment Configurational analysis

Solid Versus Liquid Physical State at Ambient Temperature: cis-3,5-Dibromocyclopentene m.p. 45 °C

The cis-3,5-dibromocyclopentene isomer is a crystalline solid with a sharp melting point of 45 °C, whereas the trans-3,5-isomer is a liquid boiling at 53–54 °C at 2 mm pressure, and the regioisomeric trans-3,4-dibromocyclopentene melts at only 15 °C [1][2]. This >25 °C melting point gap between the cis-3,5-isomer and its nearest solid analog (3,4-isomer, Δm.p. = 30 °C) enables straightforward purity assessment by melting point determination and facilitates purification by simple recrystallization, a practical advantage not shared by the liquid trans-3,5-isomer or the low-melting 3,4-isomer.

Physical property differentiation Isolation purity Storage stability

Grignard Reaction Product Distribution: cis-3,5-Isomer Delivers Higher Diethylcyclopentene Fraction Than trans Isomer

In reactions with 2.1–2.2 equivalents of ethylmagnesium bromide in ether, both cis- and trans-3,5-dibromocyclopentenes consume 70–80% of the theoretical Grignard reagent and yield mixtures of 3-ethyl-4-bromocyclopentene and a diethylcyclopentene fraction. However, the cis isomer consistently produces a larger combined yield and a significantly higher proportion of the diethylcyclopentene fraction compared to the trans isomer [1]. The cis isomer yields the monobromide product (3-ethyl-4-bromocyclopentene) in 25–30% isolated yield as a constant-boiling liquid (b.p. 53–55 °C at 2.5 mm, n²⁰D 1.5820), whereas the trans isomer yields the corresponding product in 30–40% yield but with reduced diethylcyclopentene content [1]. The identity of the alcohol derived from the product of each isomer was confirmed as cis-2-ethylcyclopentanol by comparison of physical constants and semicarbazone derivative [1].

Organometallic coupling Product distribution Stereoelectronic effect

Chemoselective Monoreduction to 4-Bromocyclopentene: Solvolysis Rate 4-Fold Slower Than Cyclopentyl Bromide

Treatment of 3,5-dibromocyclopentene with lithium aluminum hydride results in chemoselective monoreduction to 4-bromocyclopentene. This derived homoallylic bromide undergoes solvolysis in 50% aqueous acetone approximately four times less rapidly than the saturated analog cyclopentyl bromide [1]. The reduced solvolytic reactivity (relative rate ~0.25 vs. cyclopentyl bromide) is attributed to the electronic and geometric characteristics of the homoallylic system, contrasting with the 10¹¹-fold acceleration observed in the strained 7-norbornenyl sulfonate system [1]. This differential reactivity profile is a direct consequence of the 3,5-substitution pattern of the parent dibromide, as the resulting 4-bromocyclopentene retains the allylic double bond in a homoallylic relationship to the bromine leaving group.

Chemoselective reduction Solvolysis kinetics Homoallylic reactivity

Cyclopentadienyl Anion Generation and C14 Isotopic Scrambling: Complete Randomization Across Five Carbons

When 3,5-dibromocyclopentene (derived from C14-labeled 1,2-dibromocyclopentane) is treated with magnesium metal in dry ether, it forms a cyclopentadienyl Grignard reagent. Subsequent degradation of the cyclopentadiene samples obtained from this intermediate revealed a completely randomized distribution of C14 activity, with exactly 20% of the total radioactivity residing on each of the five carbon positions of the cyclopentadiene ring [1]. This outcome demonstrates the full delocalization and symmetry of the cyclopentadienyl anion generated via this route and establishes 3,5-dibromocyclopentene as a validated precursor for generating the cyclopentadienyl anion system in a controlled, stoichiometric manner. The complete equivalence of all five carbon positions contrasts with alternative precursor systems that may produce biased or partially equilibrated anion populations.

Isotopic labeling Carbanion structure Grignard reagent generation

Validated Application Scenarios for 3,5-Dibromocyclopentene Procurement Based on Quantitative Differentiation Evidence


Stereocontrolled Synthesis of 3,5-Dialkylcyclopentenes via Grignard Cross-Coupling

For synthetic programs targeting 3,5-disubstituted cyclopentenes—including plant-growth hormone analogs of the auxin-a and auxin-b families—cis-3,5-dibromocyclopentene is the strongly preferred substrate. The cis isomer produces a consistently larger combined yield and higher proportion of the dialkylated (diethylcyclopentene) fraction compared to the trans isomer when treated with ethylmagnesium bromide (2.1–2.2 equiv, ether, RT, 18–20 h), as demonstrated by Barber and English [1]. The crystalline solid form (m.p. 45 °C) allows precise stoichiometric weighing, and the 25–30% isolated yield of the monobromide intermediate, together with the enriched diethyl fraction, provides a reproducible entry to substituted cyclopentene libraries.

Precursor to 4-Bromocyclopentene for Homoallylic Reactivity Studies

When a monofunctional homoallylic bromide with defined, attenuated solvolytic reactivity is required, 3,5-dibromocyclopentene serves as the direct precursor via LiAlH₄ reduction. The resulting 4-bromocyclopentene undergoes solvolysis in 50% aqueous acetone at approximately one-quarter the rate of cyclopentyl bromide [2]. This 4-fold rate retardation is mechanistically significant for physical organic studies of neighboring-group participation and homoallylic stabilization. This reactivity profile is uniquely accessible from the 3,5-dibromide; neither the 3,4-dibromocyclopentene nor saturated 1,2-dibromocyclopentane analogs yield the same 4-bromocyclopentene product upon hydride reduction.

Generation of the Cyclopentadienyl Anion for Organometallic and Mechanistic Studies

3,5-Dibromocyclopentene is the validated precursor for generating the cyclopentadienyl anion via reaction with magnesium metal in anhydrous ether. C14 isotopic labeling experiments have confirmed that the anion produced through this route undergoes complete equilibration, yielding cyclopentadiene with exactly 20% of the radiolabel on each carbon atom [3]. This material is therefore suitable for the synthesis of symmetrically labeled metallocenes and for mechanistic investigations requiring a stoichiometrically well-defined, fully equilibrated cyclopentadienyl source. Alternative dibromide isomers do not provide the same 1,4-elimination pathway to cyclopentadiene.

Building Block for Cyclopenta-1,3-dithiole Heterocycles via Stereospecific Condensation

cis-3,5-Dibromocyclopentene undergoes stereospecific condensation with sodium trithiocarbonate to yield cyclopenta-1,3-dithiole-2-thione, which can be desulfurized to the corresponding 1,3-dithiole-2-one [4]. This transformation exploits the cis-1,4-relationship of the bromine atoms, which is geometrically preorganized for the formation of the fused five-membered dithiole ring. The trans-3,5-isomer, lacking this cis-relationship, would be unable to undergo the same cyclocondensation, making stereochemical identity verification (by melting point at 45 °C or dipole moment at 3.40 D) a critical procurement specification for this application.

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